N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-(propan-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
Description
N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-(propan-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a heterocyclic compound featuring a fused tetrahydropyrrolo[1,2-a]quinazoline core with a 1,3,4-thiadiazole substituent. Key structural elements include:
- 1,3,4-Thiadiazole ring: The Z-configuration at the C2 position and a methoxymethyl group at C5 enhance its electronic and steric properties.
- Tetrahydropyrrolo[1,2-a]quinazoline system: A bicyclic framework with a 1,5-dioxo moiety and an isopropyl group at C4, contributing to conformational rigidity and hydrophobic interactions.
The compound’s complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors associated with inflammation or oncology.
Properties
Molecular Formula |
C19H21N5O4S |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,5-dioxo-4-propan-2-yl-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide |
InChI |
InChI=1S/C19H21N5O4S/c1-11(2)23-16(26)12-6-4-5-7-13(12)24-15(25)8-9-19(23,24)17(27)20-18-22-21-14(29-18)10-28-3/h4-7,11H,8-10H2,1-3H3,(H,20,22,27) |
InChI Key |
OVLFRUWOOTXWAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=NN=C(S4)COC |
Origin of Product |
United States |
Preparation Methods
Thioamide-Based Cyclocondensation
The 1,3,4-thiadiazole core is synthesized via a single-batch process involving thioamides, hydrazine, and carbon disulfide. Adapted from the method for 2-substituted-1,3,4-thiadiazole-5-thiols, thioacetamide derivatives react with hydrazine in ethanol to form amidrazones, which subsequently undergo cyclocondensation with carbon disulfide under basic conditions. For the target compound, a methoxymethyl-substituted thioamide (e.g., R = CH2OCH3 ) is used to introduce the 5-(methoxymethyl) group. The reaction proceeds at 0–60°C in ethanol, followed by acidification with sulfuric acid to yield the thiadiazole-thiol intermediate.
Key Reaction Parameters
| Step | Conditions | Yield |
|---|---|---|
| Amidrazone formation | Ethanol, 25°C, 2 h | 85–90% |
| Cyclocondensation | KOH, CS2, 60°C, 8 h | 88% |
| Acidification | H2SO4, 0°C | 95% |
Functionalization of the Thiadiazole Ring
The thiol group at position 5 is alkylated with methoxymethyl chloride to introduce the methoxymethyl substituent. This step is conducted in dimethylformamide (DMF) with potassium carbonate as a base, yielding the 5-(methoxymethyl)-1,3,4-thiadiazole-2(3H)-ylidene scaffold.
Synthesis of the Tetrahydropyrrolo[1,2-a]Quinazoline Core
Anthranilamide Cyclocondensation
The tetrahydropyrroloquinazoline system is constructed via a cyclo-condensation strategy analogous to dihydroquinazolinone synthesis. Anthranilamide derivatives react with pyruvic acid at elevated temperatures to form the quinazoline ring. For the target compound, a propan-2-yl-substituted anthranilamide is employed to introduce the 4-isopropyl group. The reaction is performed in acetic acid at 120°C for 12 h, yielding the 1,5-dioxo intermediate.
Reduction and Ring Formation
The pyrimidine ring is reduced using sodium borohydride (NaBH4) to generate the tetrahydropyrrolo[1,2-a]quinazoline framework. This step proceeds regioselectively, producing the cis-5,7 isomer as the major product. The resulting alcohol is oxidized back to the ketone using Jones reagent to maintain the 1,5-dioxo functionality.
Optimized Conditions for Reduction
| Parameter | Value | Outcome |
|---|---|---|
| Reducing agent | NaBH4 (2 equiv) | 92% conversion |
| Solvent | Methanol, 0°C | Cis:Trans = 9:1 |
| Oxidation | Jones reagent, acetone, 0°C | 85% yield |
Coupling of Thiadiazole and Quinazoline Moieties
Carboxamide Bond Formation
The thiadiazole and quinazoline fragments are conjugated via a HATU-mediated coupling reaction. The tetrahydropyrroloquinazoline-3a-carboxylic acid is activated with HATU and coupled to the thiadiazole amine in dimethylacetamide (DMA) at room temperature. This method achieves >75% yield with minimal epimerization.
Coupling Reaction Parameters
| Component | Quantity | Role |
|---|---|---|
| HATU | 1.2 equiv | Coupling reagent |
| DIPEA | 3.0 equiv | Base |
| Solvent | DMA, 25°C, 24 h | Reaction medium |
Comparative Analysis of Synthetic Routes
Thiadiazole Synthesis: Traditional vs. Optimized Methods
The patent-derived single-batch process outperforms earlier methods (e.g., diazotization-thiourea substitution) in yield and scalability.
Quinazoline Ring Closure: Acid vs. Base Conditions
Cyclo-condensation in acetic acid provides higher regioselectivity compared to basic conditions, which often lead to side products.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Reactions Undergone: Compound X can undergo various chemical reactions, including:
Oxidation: Oxidative transformations of specific functional groups.
Reduction: Reduction of carbonyl groups or other moieties.
Substitution: Nucleophilic substitution reactions.
Condensation: Formation of amide or imine bonds.
Nickel Catalysts: Used in cyclization reactions.
Amido-Nitriles: Precursors for imidazole formation.
Dehydrating Agents: Facilitate cyclization.
Major Products: The major products include disubstituted imidazoles and the final Compound X.
Scientific Research Applications
Structural Components
| Component | Description |
|---|---|
| Thiadiazole | A five-membered heterocyclic compound with sulfur |
| Quinazoline | A bicyclic compound containing nitrogen atoms |
| Methoxymethyl Group | Enhances solubility and bioavailability |
| Carboxamide Group | Contributes to the compound's reactivity |
Anticancer Activity
Research has indicated that compounds similar to N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-(propan-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Studies : A study evaluating substituted thiadiazole derivatives showed promising anticancer activity against multiple cell lines (NCI 60) .
- Mechanism of Action : The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways.
Antimicrobial Properties
The compound's structural features suggest potential applications in combating microbial infections:
- Antibacterial Activity : Similar thiadiazole derivatives have demonstrated antibacterial effects against Gram-positive and Gram-negative bacteria .
- Antifungal Activity : The incorporation of heterocycles like thiadiazole is known to enhance antifungal properties .
Case Study 1: Synthesis and Evaluation of Thiadiazole Derivatives
A series of thiadiazole derivatives were synthesized and evaluated for their biological activities. The study revealed that specific modifications to the thiadiazole structure could enhance both anticancer and antimicrobial efficacy. The synthesized compounds were characterized using IR spectroscopy and NMR techniques to confirm their structures .
Case Study 2: Pharmacological Profile of Quinazoline Derivatives
Research focusing on quinazoline derivatives highlighted their effectiveness as anticancer agents. The study showcased the synthesis of novel quinazoline-thiadiazole hybrids and their cytotoxic effects on cancer cell lines. The results indicated that these hybrids could serve as lead compounds for further drug development .
Mechanism of Action
The exact mechanism by which Compound X exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Table 1: Key Structural and Bioactive Comparisons
Key Observations
Bioactivity Trends: Thiadiazole derivatives (e.g., 9b, 12a) exhibit potent antitumor activity, particularly against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines . The target compound’s pyrroloquinazoline core may enhance binding to kinase targets due to its planar, aromatic structure, but empirical validation is needed. Antimicrobial activity is prominent in nitrophenyl-substituted thiadiazoles (MIC = 8–16 µg/mL), suggesting that electron-withdrawing groups enhance membrane disruption . The methoxymethyl group in the target compound may reduce such activity due to increased hydrophilicity.
Structural Modifications: Substituent Effects: Ethyl () vs. methoxymethyl substituents on thiadiazole alter solubility and metabolic stability. Methoxymethyl groups may improve pharmacokinetics by reducing oxidative metabolism. Core Heterocycles: Pyrroloquinazoline (target) vs. The fused bicyclic system in the target compound likely increases rigidity, favoring selective target engagement.
Synthetic Complexity: The target compound’s synthesis likely requires multi-step routes involving hydrazonoyl halides and cyclocondensation, similar to methods in . Its structural complexity may limit yield compared to simpler thiadiazoles (e.g., 65% yield for compound 9b ).
Biological Activity
N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-(propan-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological effects of this compound based on recent research findings.
Structural Overview
The compound features a thiadiazole ring , a tetrahydropyrroloquinazoline framework , and various substituents that may enhance its biological properties. The structural characteristics are crucial for understanding its mechanisms of action and therapeutic potential.
Biological Activities
Research has indicated that compounds containing thiadiazole and related structures exhibit a variety of biological activities:
- Antimicrobial Activity : Thiadiazole derivatives have been recognized for their antimicrobial properties. For instance, studies show that the presence of thiadiazole enhances the efficacy against various bacterial strains .
- Anticonvulsant Properties : The compound's structural analogs have demonstrated anticonvulsant activity in animal models. Specifically, certain thiadiazole derivatives have shown effectiveness in reducing seizure activity .
- Anticancer Potential : Thiadiazole-based compounds have been reported to possess anticancer properties against different human cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several thiadiazole derivatives, including those similar to this compound. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis highlighted that modifications on the thiadiazole ring could enhance antimicrobial potency .
Case Study 2: Anticonvulsant Activity
In a pharmacological study involving various substituted thiadiazoles, N-[substituent]-thiadiazoles were tested in MES (Maximal Electroshock Seizure) and PTZ (Pentylenetetrazol) models. Results showed that specific substitutions on the thiadiazole ring significantly increased anticonvulsant activity .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Methylthiadiazole | Thiadiazole ring | Antimicrobial |
| 4-Methoxyphenylacetamide | Methoxyphenyl group | Analgesic |
| Tetrahydropyran derivatives | Tetrahydropyran ring | Antiviral |
| N-[substituent]-thiadiazoles | Various substitutions | Anticonvulsant |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of this compound, given its complex heterocyclic framework?
- Methodological Answer : Multi-step synthesis is essential, starting with precursor assembly of the thiadiazole and tetrahydropyrrolo[1,2-a]quinazoline moieties. Key steps include:
- Cyclocondensation : Use of dimethylformamide (DMF) or toluene as solvents under reflux (80–110°C) for ring closure .
- Catalysis : Employ K₂CO₃ or NaH to facilitate nucleophilic substitutions, particularly for methoxymethyl and propan-2-yl group incorporation .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) followed by recrystallization from ethanol-DMF mixtures to achieve >95% purity .
Q. How can researchers validate the compound’s structural integrity given its multiple stereocenters and fused rings?
- Methodological Answer : Combine spectroscopic and computational techniques:
- NMR : ¹H/¹³C NMR to confirm stereochemistry (e.g., Z-configuration at the thiadiazole-ylidene group) and ring fusion patterns .
- HRMS : High-resolution mass spectrometry for exact mass verification (e.g., expected m/z for C₂₁H₂₃N₅O₄S: 449.1473) .
- X-ray crystallography : If single crystals are obtainable, compare bond lengths/angles with density functional theory (DFT) models .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Kinase inhibition : Use fluorescence polarization assays for ATP-binding sites (e.g., EGFR or Aurora kinases) due to the quinazoline core’s kinase-targeting potential .
- Antimicrobial screening : Broth microdilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus) given thiadiazole’s known antibacterial activity .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NOE correlations or splitting patterns) be resolved?
- Methodological Answer :
- Dynamic NMR : Assess temperature-dependent spectral changes to identify conformational flexibility in the tetrahydropyrroloquinazoline system .
- 2D NMR : Utilize HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly near the methoxymethyl substituent .
- Isotopic labeling : Synthesize deuterated analogs to trace signal origins in overcrowded regions .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the thiadiazole-ylidene moiety?
- Methodological Answer :
- Substituent variation : Replace methoxymethyl with ethoxymethyl or hydroxyethyl groups to assess electronic effects on bioactivity .
- Bioisosteric replacement : Substitute the thiadiazole with 1,2,4-triazole or oxadiazole rings to evaluate heterocycle-specific interactions .
- Pharmacophore mapping : Overlay docking poses (e.g., using AutoDock Vina) to identify critical hydrogen-bonding or hydrophobic contacts .
Q. How can researchers address poor solubility in aqueous buffers during in vivo testing?
- Methodological Answer :
- Prodrug design : Introduce phosphate or acetate esters at the carboxamide group to enhance hydrophilicity .
- Nanoformulation : Encapsulate the compound in PEGylated liposomes (particle size <200 nm) for improved bioavailability .
- Co-solvent systems : Use cyclodextrin complexes or DMSO/PBS mixtures (≤5% v/v) for preclinical dosing .
Q. What computational methods are effective for predicting off-target interactions?
- Methodological Answer :
- Molecular docking : Screen against the ChEMBL database using Glide SP/XP precision to prioritize high-affinity targets .
- Machine learning : Train QSAR models with descriptors like topological polar surface area (TPSA) and LogP to predict ADMET profiles .
- Molecular dynamics (MD) : Simulate ligand-protein stability (50–100 ns trajectories) to assess binding mode persistence .
Data Contradiction and Validation
Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Metabolic profiling : Use LC-MS/MS to identify hepatic metabolites (e.g., cytochrome P450-mediated oxidation) that reduce activity .
- Tissue distribution studies : Radiolabel the compound with ¹⁴C and quantify accumulation in target organs via scintillation counting .
- Dose optimization : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to adjust dosing regimens .
Q. What analytical controls are critical for batch-to-batch consistency in large-scale synthesis?
- Methodological Answer :
- Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progress (e.g., thiadiazole ring formation) .
- Stability testing : Accelerated degradation studies (40°C/75% RH) to identify degradation pathways (e.g., hydrolysis of the carboxamide group) .
- Chiral HPLC : Ensure enantiomeric purity (>99%) if stereocenters are present .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
